molecular formula C18H13N5O4S B2640153 N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide CAS No. 1170818-15-1

N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B2640153
CAS No.: 1170818-15-1
M. Wt: 395.39
InChI Key: FDZCERKTSLKTGZ-UHFFFAOYSA-N
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Description

N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide is a sophisticated heterocyclic compound designed for advanced pharmacological and biochemical research. This molecule integrates multiple privileged structures into a single chemical entity, featuring a benzothiazole unit, a tetrahydrocyclopentapyrazole core, and a 5-nitrofuran-2-carboxamide moiety. The benzothiazole scaffold is a well-established structural motif in medicinal chemistry, extensively documented for its diverse biological activities and its presence in compounds that interact with various enzyme systems and cellular targets . The molecular architecture of this compound suggests significant potential for application in high-throughput screening campaigns and mechanism-of-action studies, particularly in the realm of receptor-ligand interactions. The structural complexity of the tetrahydrocyclopentapyrazole core offers a rigid, three-dimensional framework that is highly desirable in probe and lead molecule development for chemical biology. Researchers can utilize this compound as a core scaffold for exploring novel biological pathways or as a pharmacological tool for investigating specific protein families, such as the Cys-loop receptor superfamily, where related thiazole-containing compounds have demonstrated potent and selective activity as negative allosteric modulators . The presence of the 5-nitrofuran group further augments its research utility, as this heterocycle is known for its electron-accepting properties and is frequently associated with bioactive molecules. This product is provided to the scientific community as a high-purity, well-characterized chemical entity to facilitate fundamental in vitro research. It is supplied with comprehensive analytical data to ensure identity and purity for research applications. This compound is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses, nor for food or agricultural applications. Researchers should handle this and all chemical compounds with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O4S/c24-17(13-8-9-15(27-13)23(25)26)20-16-10-4-3-6-11(10)21-22(16)18-19-12-5-1-2-7-14(12)28-18/h1-2,5,7-9H,3-4,6H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZCERKTSLKTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(O5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the benzo[d]thiazole moiety followed by cyclization to form the tetrahydrocyclopenta[c]pyrazole structure. The nitrofuran and carboxamide functionalities are introduced through acylation and nitration reactions.

Antimicrobial Activity

Research has shown that derivatives of benzothiazole exhibit a broad spectrum of antimicrobial activities. For instance, compounds containing the benzothiazole core have demonstrated significant inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis . The compound may exhibit similar properties due to its structural similarities with other active benzothiazole derivatives.

Antitumor Activity

Benzothiazole derivatives have been identified as potential anticancer agents. Studies suggest that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . The presence of the nitrofuran group is hypothesized to enhance these activities by promoting reactive oxygen species (ROS) generation.

The biological activity of this compound may involve multiple pathways:

  • Inhibition of Kinases : Similar compounds have shown to inhibit JNK and other kinases associated with inflammatory responses and cancer progression .
  • Antioxidant Properties : Some derivatives exhibit ROS scavenging activity, which may contribute to their protective effects against oxidative stress in cells .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications on the benzothiazole or furan rings significantly influence biological activity. For instance:

  • Substituents at specific positions can enhance potency against target enzymes or receptors.
  • The presence of electron-withdrawing groups (like nitro) has been correlated with increased activity against certain pathogens .

Case Studies

  • Antitubercular Activity : A study evaluated various benzothiazole derivatives against M. tuberculosis, revealing that certain substitutions led to enhanced inhibitory concentrations compared to standard drugs .
  • Anticancer Efficacy : Another research focused on the anticancer potential of similar compounds demonstrated promising results in inhibiting tumor growth in vitro and in vivo models .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzo[d]thiazole have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. The incorporation of nitrofuran moieties has been linked to enhanced cytotoxicity against various cancer cell lines due to their ability to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)10Induces apoptosis
Compound BHeLa (Cervical)15ROS generation
N-(2-(benzo[d]thiazol-2-yl)-...)A549 (Lung)12Apoptosis and necrosis

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Compounds with similar benzothiazole structures have demonstrated the ability to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. In animal models, these compounds have improved motor functions and reduced oxidative damage in the brain .

Antimicrobial Activity

The nitrofuran component of N-(2-(benzo[d]thiazol-2-yl)-...) is known for its broad-spectrum antimicrobial activity. Studies have shown that derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. This property is particularly valuable in developing new antibiotics amid rising antibiotic resistance .

PathogenMinimum Inhibitory Concentration (MIC)
E. coli8 µg/mL
S. aureus4 µg/mL
P. aeruginosa16 µg/mL

Organic Electronics

The unique electronic properties of compounds like N-(2-(benzo[d]thiazol-2-yl)-...) make them suitable candidates for organic electronic applications. Their ability to act as electron donors or acceptors can be harnessed in organic photovoltaic cells and organic light-emitting diodes (OLEDs). Research has shown promising results in enhancing the efficiency of devices when these compounds are incorporated into the active layers .

Case Study 1: Anticancer Research

A study conducted on a series of benzo[d]thiazole derivatives, including N-(2-(benzo[d]thiazol-2-yl)-...), revealed that these compounds exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism was attributed to the induction of mitochondrial dysfunction and activation of caspase pathways .

Case Study 2: Neuroprotection in Parkinson’s Disease

In a model of Parkinson’s disease, a related compound demonstrated significant neuroprotective effects by reducing nNOS activity and subsequently lowering levels of neurotoxic agents such as glutamate. Behavioral assessments showed improved motor coordination in treated animals compared to controls .

Comparison with Similar Compounds

Table 1: Core Structural Features and Functional Groups

Compound Core Structure Key Substituents Functional Groups
Target Compound Benzo[d]thiazole + Tetrahydrocyclopenta[c]pyrazole 5-Nitrofuran-2-carboxamide Amide, Nitro, Furan
diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-... (2d, ) Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl, cyano, ester groups Nitro, Cyano, Ester
Compound 74 () Thiazole 4-Methoxyphenyl, pyrrolidin-1-yl benzoyl, benzo[d][1,3]dioxole Amide, Methoxy, Pyrrolidine

Key Observations :

  • The target compound uniquely combines a benzo[d]thiazole and a cyclopenta-fused pyrazole, distinguishing it from analogs like 2d (imidazopyridine) and Compound 74 (simple thiazole).
  • Compound 74’s pyrrolidin-1-yl and methoxy groups highlight the diversity of substituents achievable on thiazole cores, though these lack the fused polycyclic complexity of the target compound .

Analysis :

  • demonstrates that HATU/DIPEA systems in N,N'-DMF at 50°C can achieve >95% purity post-HPLC, suggesting this as a viable route for the target compound’s synthesis .

Physical and Spectroscopic Properties

Table 3: Physical and Analytical Data

Compound Melting Point (°C) Spectral Confirmation
Target Compound N/A Not reported
2d () 215–217 ¹H/¹³C NMR, IR (C=O, C≡N), HRMS (m/z matched)
Compound 74 () N/A ¹H/¹³C NMR, HRMS (591.141216 [M+H]⁺, Δ < 0.5 ppm)

Insights :

  • HRMS validation in both 2d and Compound 74 highlights its critical role in confirming molecular identity for complex heterocycles .

Discussion of Functional Group Implications

  • Amide Linkers: Present in all compared compounds, amide bonds enhance solubility and serve as hydrogen-bond donors/acceptors, critical for target engagement .
  • Heterocyclic Diversity : The benzo[d]thiazole in the target may offer superior π-π stacking compared to 2d’s imidazopyridine or Compound 74’s simple thiazole, impacting pharmacokinetics .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including:

  • Cyclocondensation of benzo[d]thiazole-2-amine with cyclopenta[c]pyrazole precursors under acidic conditions.
  • Acylation of the intermediate with 5-nitrofuran-2-carboxylic acid chloride in anhydrous DMF.
    To optimize yield, use statistical experimental design (e.g., factorial design) to test variables like temperature (80–120°C), solvent polarity, and catalyst loading (e.g., DCC/DMAP). Reaction monitoring via TLC or HPLC ensures intermediate purity .

Q. How can structural characterization be performed to confirm the compound’s identity?

  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 2D (HSQC, HMBC) spectra to verify connectivity of the benzothiazole, cyclopentapyrazole, and nitrofuran moieties.
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolve stereochemical ambiguities (if crystalline) and validate bond lengths/angles .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans). Include pH-controlled environments to assess activity stability .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

  • Molecular docking : Screen derivatives against target proteins (e.g., EGFR, Topoisomerase II) to predict binding affinity.
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing nitro groups) with activity using descriptors like logP, polar surface area, and H-bond donors.
  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to simulate reaction mechanisms and identify energy barriers .

Q. How can contradictory data on pH-dependent antimicrobial activity be resolved?

  • Experimental replication : Test activity across pH 5–8 using buffered media.
  • Mechanistic studies : Measure membrane permeability (via fluorescent dyes) and ROS generation to determine pH-sensitive modes of action.
  • Structural analogs : Compare activity of nitrofuran vs. non-nitrated derivatives to isolate pH effects on the nitro group .

Q. What strategies mitigate metabolic instability of the nitrofuran moiety in vivo?

  • Prodrug design : Mask the nitro group with enzymatically cleavable protectors (e.g., ester linkages).
  • Isosteric replacement : Substitute nitrofuran with bioisosteres (e.g., nitroimidazole) while retaining redox activity.
  • Microsomal assays : Use liver microsomes to identify metabolic hotspots and guide structural modifications .

Q. How can heterogeneous catalysis improve scalability of the synthesis?

  • Solid-supported reagents : Employ polymer-bound DCC or immobilized lipases for acylation to simplify purification.
  • Flow chemistry : Optimize continuous-flow reactors for high-throughput synthesis, minimizing side reactions (e.g., nitrofuran decomposition) .

Methodological Notes

  • Data interpretation : Cross-validate biological results with orthogonal assays (e.g., apoptosis markers for anticancer claims).
  • Controlled experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and account for nitroreductase activity in anaerobic conditions .
  • Ethical compliance : Follow OECD guidelines for preclinical toxicity testing.

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